4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWVUPZGQOIXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Alkylation Route
Step 1: Bromination of 4-Methylbenzoic Acid
4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄, yielding 4-(bromomethyl)benzoic acid (65–72% yield).
Step 2: Imidazole Substitution
The brominated intermediate reacts with 1H-imidazole in DMF at 80°C with K₂CO₃ as base. Nucleophilic displacement affords 4-((1H-imidazol-1-yl)methyl)benzoic acid (85% yield).
Optimization Note:
- Solvent Effects: DMF > DMSO due to superior solubility of K₂CO₃.
- Temperature: Reactions below 60°C result in incomplete conversion.
Preparation of Isochroman-3-ylmethanamine
Reductive Amination of Isochroman-3-carbaldehyde
Step 1: Oxidation of Isochroman-3-methanol
Isochroman-3-methanol (synthesized via Grignard addition to isochromanone) is oxidized with pyridinium chlorochromate (PCC) in CH₂Cl₂ to yield isochroman-3-carbaldehyde (78% yield).
Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate and NaBH₃CN in MeOH, producing isochroman-3-ylmethanamine (62% yield).
Critical Parameters:
- pH Control: Maintain pH 6–7 using acetic acid to prevent over-reduction.
- Alternative Reductants: NaBH(OAc)₃ increases yield to 70%.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Step 1: Activation of Benzoic Acid
4-((1H-Imidazol-1-yl)methyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous THF to form the corresponding acid chloride.
Step 2: Amine Coupling
The acid chloride reacts with isochroman-3-ylmethanamine in presence of Et₃N (2 eq.) at 0–5°C, yielding the target benzamide (88% purity, 76% yield).
Side Reactions:
Carbodiimide-Assisted Coupling
Reagents: EDCI/HOBt in DMF facilitates coupling at 25°C over 12 h (82% yield).
Advantages:
Alternative Pathways and Novel Approaches
Mitsunobu Reaction for Direct Imidazole Installation
4-Hydroxymethylbenzoic acid reacts with 1H-imidazole under Mitsunobu conditions (DIAD, PPh₃) in THF, achieving 89% yield of 4-((1H-imidazol-1-yl)methyl)benzoic acid.
Comparison to Alkylation:
Enzymatic Amidation
Lipase B (CALB) catalyzes amide bond formation in toluene at 50°C, offering 68% yield with >99% enantiomeric excess for chiral variants.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, J=8.2 Hz, 2H, Ar-H), 7.52 (d, J=8.2 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂-imidazole), 4.18–4.05 (m, 2H, isochroman-OCH₂), 3.89 (d, J=5.6 Hz, 2H, NCH₂).
- HRMS (ESI): m/z calc. for C₂₂H₂₂N₃O₂ [M+H]⁺ 368.1701, found 368.1703.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | 420 | 76 | 88 |
| EDCI/HOBt | 580 | 82 | 95 |
| Mitsunobu | 890 | 89 | 97 |
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain synthesized imidazole derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Compounds with similar scaffolds have been tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values indicating potent antiproliferative effects. For example, some derivatives achieved IC50 values lower than 5 µM, surpassing the efficacy of standard chemotherapeutic agents like 5-Fluorouracil .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that utilize readily available precursors. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis of imidazole derivatives revealed their antimicrobial efficacy against various pathogens. The synthesized compounds were screened using standard methods against Escherichia coli and Candida albicans, demonstrating broad-spectrum activity .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound N1 | 1.27 | Bacillus subtilis |
| Compound N8 | 1.43 | Staphylococcus aureus |
| Compound N22 | 2.60 | Klebsiella pneumoniae |
Case Study 2: Anticancer Screening
Another study evaluated the anticancer activity of synthesized benzamide derivatives against HCT116 cells. The results indicated that certain compounds exhibited IC50 values significantly lower than the reference drug, suggesting promising candidates for further development in cancer therapy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound N9 | 5.85 | HCT116 |
| Compound N18 | 4.53 | HCT116 |
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide would depend on its specific biological target. Generally, it might interact with:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzamide derivatives with substituted imidazole or benzimidazole moieties. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacological Differences
- Lipophilicity : The isochroman group in the target compound likely enhances lipophilicity compared to halogenated aryl analogues (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Bioactivity: Halogenated derivatives (e.g., chloro- or fluoro-substituted) exhibit pronounced anticancer and antimicrobial activities, possibly due to enhanced electrophilicity and target binding . In contrast, sulfonamide-oxadiazole hybrids (e.g., LMM11) show antifungal efficacy comparable to fluconazole, attributed to sulfamoyl interactions with fungal enzymes .
Biological Activity
4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a compound with the molecular formula and a molecular weight of 347.4 g/mol. It features a complex structure that incorporates an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing imidazole rings have been documented to exhibit:
- Antimicrobial Properties : Similar imidazole derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : Imidazole-containing compounds are often potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression .
Antimicrobial Activity
In a study evaluating the antimicrobial properties of imidazole derivatives, compounds structurally related to this compound were tested against a panel of pathogens. The results indicated that certain derivatives exhibited significant inhibition against MRSA with minimum inhibitory concentrations (MICs) as low as .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | ≤ 0.25 |
| Compound B | E. coli | > 200 |
| Compound C | C. neoformans | ≤ 0.25 |
Cancer Research
Research into the potential anticancer properties of imidazole derivatives has revealed promising results. For instance, compounds similar to this compound were shown to inhibit anchorage-independent growth in transformed cell lines, suggesting their potential as anticancer agents .
Toxicity Studies
Toxicity assessments involving zebrafish embryos indicated that certain analogues of imidazole derivatives displayed low toxicity profiles, making them suitable candidates for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
